

HS148: A Technical Guide to a Selective DAPK3 Chemical Probe

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **HS148**, a selective chemical probe for Death-Associated Protein Kinase 3 (DAPK3). This document details the probe's quantitative data, experimental protocols for its use, and visual representations of its mechanism of action within key signaling pathways.

Quantitative Data Summary

HS148 is a potent and selective inhibitor of DAPK3.[1][2] The following table summarizes its key quantitative metrics, providing a clear comparison of its activity against DAPK3 and other kinases.

Target	Parameter	Value (nM)	Selectivity	Reference
DAPK3	Ki	119	-	[1][2]
PIM1	Ki	>10,000	>84-fold	[1]
PIM2	Ki	>10,000	>84-fold	[1]
PIM3	Ki	>10,000	>84-fold	[1]

Table 1: In vitro potency and selectivity of **HS148**.



Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize **HS148** in their studies.

Biochemical Kinase Inhibition Assay

This protocol outlines the determination of the in vitro potency (Ki) of **HS148** against DAPK3 using a radiometric kinase assay.

Materials:

- Recombinant human DAPK3 enzyme
- HS148 compound
- Myelin Basic Protein (MBP) as substrate
- [y-32P]ATP
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- · 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of HS148 in DMSO.
- In a 96-well plate, add 10 μL of the diluted **HS148** or DMSO (vehicle control) to each well.
- Add 20 μL of a solution containing recombinant DAPK3 enzyme and MBP substrate in kinase buffer.
- Initiate the kinase reaction by adding 10 μ L of [y-32P]ATP in kinase buffer.



- Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each HS148 concentration relative to the vehicle control.
- Determine the Ki value by fitting the data to the appropriate dose-response curve using graphing software.

NanoBRET™ Target Engagement Assay

This protocol describes the confirmation of **HS148** binding to DAPK3 in living cells using the NanoBRET[™] technology.

Materials:

- HEK293 cells
- Plasmid encoding DAPK3-NanoLuc® fusion protein
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ tracer
- HS148 compound
- 96-well white assay plates
- Luminescence plate reader equipped with 450 nm and 610 nm filters



Procedure:

- Transfect HEK293 cells with the DAPK3-NanoLuc® fusion plasmid and seed them into 96well white assay plates. Incubate for 24-48 hours.
- Prepare serial dilutions of HS148 in DMSO.
- Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™.
- To the assay plate, add the diluted HS148 or DMSO (vehicle control).
- Add the NanoBRET™ tracer solution to all wells.
- Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
- Add the NanoLuc® substrate to all wells.
- Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 10 minutes.
- Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
- Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
- Determine the IC50 value by plotting the mBU values against the logarithm of the HS148 concentration and fitting to a dose-response curve.

Cellular Apoptosis Assay (Flow Cytometry)

This protocol details the evaluation of **HS148**'s effect on DAPK3-mediated apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][4][5]

Materials:

- A relevant cell line (e.g., a cancer cell line where DAPK3 is implicated in apoptosis)
- HS148 compound



- Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

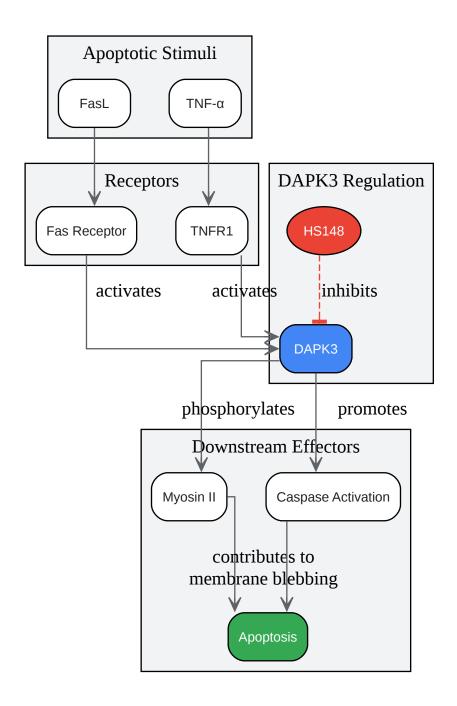
Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **HS148** or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours). Include an untreated control and a positive control treated with an apoptosis-inducing agent.
- Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry within one hour.
- Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
- Evaluate the dose-dependent effect of HS148 on apoptosis.

Signaling Pathways and Experimental Workflows



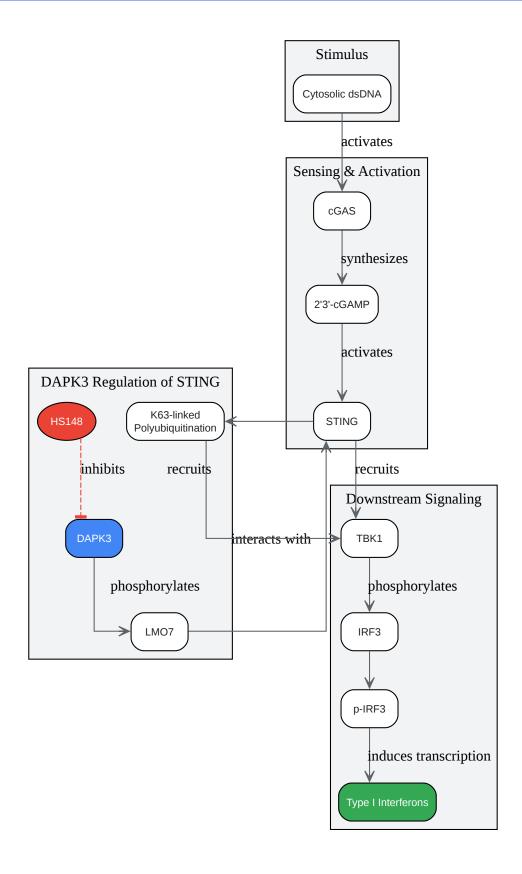
The following diagrams, generated using the DOT language, visualize key signaling pathways involving DAPK3 and a typical experimental workflow for characterizing a chemical probe like **HS148**.



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DAPK3-mediated apoptotic signaling pathway.

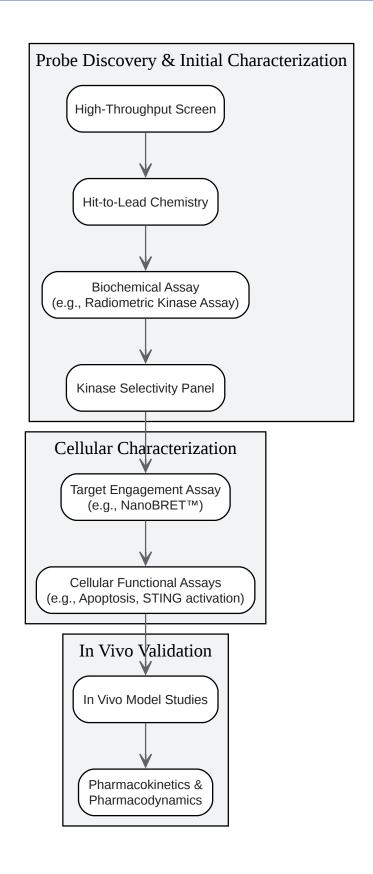




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DAPK3 in the STING signaling pathway.





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Workflow for chemical probe characterization.



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